molecular formula C10H4ClF4N B2827373 4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline CAS No. 693818-13-2

4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline

Cat. No.: B2827373
CAS No.: 693818-13-2
M. Wt: 249.59
InChI Key: YVUWGZHJKVNCQB-UHFFFAOYSA-N
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Description

4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline is a high-purity fluorinated heterocyclic compound offered as a key chemical building block for research and development in medicinal chemistry and agrochemistry. This multifunctional molecule integrates several valuable features: a quinoline scaffold known for diverse biological activity , a reactive chloro substituent that facilitates further functionalization to create novel compounds , and multiple fluorine atoms which are critical for modulating the properties of potential drug candidates . The strategic incorporation of fluorine atoms, including the trifluoromethyl group, can significantly enhance a molecule's metabolic stability, membrane permeability, and overall lipophilicity, making it a crucial structural motif in modern drug discovery . This building block is specifically designed for the synthesis of novel Active Pharmaceutical Ingredients (APIs) and complex organic molecules. Its structure is ideal for investigating Structure-Activity Relationships (SAR) in the development of new therapeutic agents. Researchers value this compound for creating targets with potential biological activities, which have historically included antimicrobial, antifungal, and anti-inflammatory effects based on the known profiles of similar quinoline derivatives . The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-8-fluoro-7-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClF4N/c11-7-3-4-16-9-5(7)1-2-6(8(9)12)10(13,14)15/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUWGZHJKVNCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=NC=CC(=C21)Cl)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method is the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another approach involves the nucleophilic displacement of fluorine atoms and cross-coupling reactions using organometallic compounds .

Industrial Production Methods

Industrial production methods for this compound often utilize large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Research indicates that derivatives of quinoline compounds, including 4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline, exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics .
  • Anticancer Research :
    • Quinoline derivatives have been explored for their anticancer properties. In a study focusing on the synthesis of novel derivatives, compounds based on the quinoline structure showed promising results in inhibiting cancer cell proliferation . The specific role of this compound in these studies highlights its potential as a lead compound for further development.
  • Analgesic and Anti-inflammatory Properties :
    • A series of studies have evaluated the analgesic and anti-inflammatory activities of quinoline derivatives. Compounds similar to this compound were found to exhibit enhanced efficacy compared to traditional analgesics .

Material Science Applications

  • Fluorinated Polymers :
    • The incorporation of fluorinated compounds like this compound into polymer matrices has been investigated for enhancing thermal stability and chemical resistance. These polymers are suitable for applications in harsh environments, such as aerospace and automotive industries .
  • Synthesis of Functional Materials :
    • The compound serves as a precursor in the synthesis of various functional materials, including sensors and catalysts. Its unique fluorinated structure contributes to the properties required for advanced material applications .

Data Tables

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntimicrobial activity against bacterial strains
Anticancer properties
Analgesic and anti-inflammatory effects
Material ScienceDevelopment of fluorinated polymers
Synthesis of functional materials

Case Studies

  • Case Study on Antimicrobial Properties :
    A study conducted by researchers at a university evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound. The results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent.
  • Case Study in Cancer Research :
    In another research effort, scientists synthesized a series of quinoline-based compounds to assess their cytotoxic effects on cancer cell lines. The study found that modifications to the quinoline structure, specifically incorporating trifluoromethyl groups, significantly enhanced anticancer activity compared to non-fluorinated analogs.

Mechanism of Action

The mechanism of action of 4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is often attributed to its ability to inhibit bacterial enzymes, thereby disrupting essential cellular processes. The compound’s fluorine atoms enhance its biological activity by increasing its lipophilicity and stability .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Quinoline Derivatives

Compound Name CAS Number Substituents (Positions) Molecular Formula Key Properties/Applications
This compound - 4-Cl, 7-CF3, 8-F C11H5ClF4N Agrochemical intermediate; high lipophilicity
4-Chloro-7-(trifluoromethyl)quinoline 346-55-4 4-Cl, 7-CF3 C10H5ClF3N Pharmaceutical intermediate (Antrafenine)
4-Chloro-8-(trifluoromethyl)quinoline 23779-97-7 4-Cl, 8-CF3 C10H5ClF3N Anti-inflammatory agent (Floctafenine)
6-Chloro-8-(trifluoromethyl)quinoline 1204810-08-1 6-Cl, 8-CF3 C10H5ClF3N High structural similarity (0.94); agrochemical use
4-Amino-7-(trifluoromethyl)quinoline 243666-11-7 4-NH2, 7-CF3 C10H7F3N2 Enhanced solubility; drug discovery
7-Chloro-2,4-bis(difluoromethyl)quinoline-8-carbonitrile - 7-Cl, 2-CF2H, 4-CF2H, 8-CN C12H6ClF4N Herbicidal activity; synthetic complexity

Biological Activity

4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline is a fluorinated quinoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is part of a larger class of quinolines known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

The molecular formula for this compound is C10H5ClF4NC_{10}H_5ClF_4N, with a molecular weight of approximately 245.6 g/mol. It features a quinoline backbone substituted with chlorine and fluorine atoms, which contribute to its biological activity.

PropertyValue
Molecular FormulaC10H5ClF4N
Molecular Weight245.6 g/mol
IUPAC NameThis compound
InChI KeyXXXXXX

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may inhibit various enzymes and receptors involved in cellular signaling pathways. For instance, it has been shown to act as an inhibitor of certain kinases that play critical roles in inflammatory responses and cancer progression .

Enzyme Inhibition

Studies have demonstrated that derivatives of this quinoline can inhibit receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, thereby preventing cell death associated with inflammatory diseases . Additionally, it may exhibit anti-inflammatory properties by modulating the activity of Janus kinases (JAKs), which are crucial in immune response regulation.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For example:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.5 µg/mL
Staphylococcus aureus0.25 µg/mL

These findings suggest that the compound could be developed as a novel antibiotic agent .

Antiviral Activity

In vitro studies have also explored the antiviral potential of this quinoline derivative against viruses such as influenza and HIV. The compound demonstrated a dose-dependent reduction in viral replication, indicating its potential as an antiviral therapeutic .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. In several cancer cell lines, including breast and lung cancer models, the compound exhibited cytotoxic effects with IC50 values in the low micromolar range:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)1.2 µM
A549 (Lung Cancer)0.9 µM

These results suggest that this compound may serve as a lead structure for developing new anticancer agents .

Case Studies

  • Antibacterial Efficacy : A study conducted by MDPI evaluated the antibacterial activity of various quinoline derivatives, including this compound. The compound was found to be effective against both Gram-positive and Gram-negative bacteria, providing a basis for further development as an antibiotic .
  • Anticancer Studies : In a recent investigation published in Acta Pharmaceutica, researchers synthesized several derivatives based on the quinoline scaffold and tested their antiproliferative activities on cancer cell lines. The study highlighted that modifications at the trifluoromethyl position significantly enhanced cytotoxicity against cancer cells .

Q & A

Basic Research Questions

Q. What are common synthetic routes for 4-Chloro-8-fluoro-7-(trifluoromethyl)quinoline, and what factors influence yield?

  • Methodology :

  • Cyclocondensation : Reacting fluorinated aniline derivatives (e.g., 2-trifluoromethylaniline) with methyl acetates under basic conditions forms the quinoline core. Temperature (typically 80–120°C) and base selection (e.g., KOH or NaH) critically affect cyclization efficiency .

  • Halogenation : Post-synthetic halogenation using agents like POCl₃ or SOCl₂ introduces chlorine at the 4-position. Reaction time and stoichiometry must be optimized to avoid over-halogenation .

  • Purification : High-purity (>97%) products are achieved via column chromatography or recrystallization, as demonstrated in commercial-grade syntheses .

    • Data Table :
Synthetic StepKey Reagents/ConditionsYield/PurityReference
Cyclocondensation2-Trifluoromethylaniline, methyl acetate, KOH, 100°C65–75% yield
ChlorinationPOCl₃, reflux, 6 hours>90% conversion
Final PurificationSilica gel chromatography>97% purity

Q. How is this compound characterized analytically?

  • Methodology :

  • NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl (-CF₃) and fluorine substituents, while ¹H NMR resolves aromatic proton environments .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 263.62 g/mol) and isotopic patterns .
  • X-ray Crystallography : Resolves spatial arrangement of substituents, critical for understanding reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodology :

  • Structural Analog Comparison : Compare activity across analogs (e.g., 4-Chloro-7-fluoro-6-methyl-2-(trifluoromethyl)quinoline vs. 4-Chloro-8-(trifluoromethyl)quinoline) to isolate substituent effects. 's similarity index table (e.g., 0.94 similarity for 4-Chloro-7-fluoro-2-methylquinoline) guides SAR analysis .
  • Dose-Response Studies : Test varying concentrations to identify non-linear effects, as seen in antimicrobial assays where EC₅₀ values differ by bacterial strain .
  • Mechanistic Profiling : Use enzyme inhibition assays (e.g., DNA gyrase) to clarify if activity stems from target binding or off-target effects .

Q. What computational strategies predict the binding interactions of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Utilize tools like AutoDock Vina with SMILES/InChI inputs (e.g., FC1=C2N=CC=C(Cl)C2=CC=C1) to model interactions with enzyme active sites .
  • DFT Calculations : Assess electronic effects of -CF₃ and chloro groups on binding affinity. The electron-withdrawing nature of -CF₃ stabilizes charge-transfer complexes .
  • MD Simulations : Simulate ligand-protein dynamics (e.g., 100 ns trajectories) to evaluate binding stability under physiological conditions .

Q. How does the substitution pattern influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Suzuki-Miyaura Coupling : The 4-chloro group acts as a leaving site for palladium-catalyzed aryl-aryl bond formation. Reactivity depends on halogen mobility (Cl < Br < I) and steric hindrance from -CF₃ .

  • Nucleophilic Aromatic Substitution : Fluorine at the 8-position deactivates the ring, directing substitutions to the 4- or 7-positions. Kinetic studies track regioselectivity using HPLC .

    • Data Table :
Reaction TypePosition ReactivityKey FindingsReference
Suzuki Coupling4-Chloro substituent75% yield with Pd(PPh₃)₄, K₂CO₃
SNAr7-TrifluoromethylSteric hindrance reduces substitution rate by 40%

Q. What strategies optimize derivative design for structure-activity relationship (SAR) studies?

  • Methodology :

  • Fragment-Based Design : Replace -CF₃ with -CH₃ or -OCF₃ to assess hydrophobicity/electronic effects. ’s comparative table shows 4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline has distinct pharmacokinetics .
  • Bioisosteric Replacement : Substitute fluorine with chlorine or bromine at the 8-position to modulate metabolic stability. Fluorine’s small size enhances membrane permeability but reduces half-life .
  • Pharmacophore Modeling : Map essential functional groups (e.g., chloro for target binding, fluoro for bioavailability) using software like Schrödinger .

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